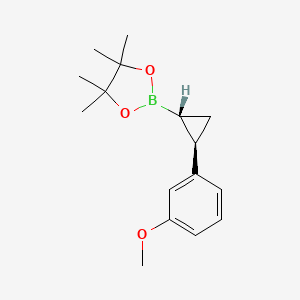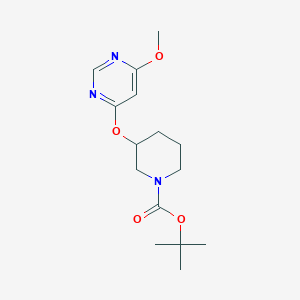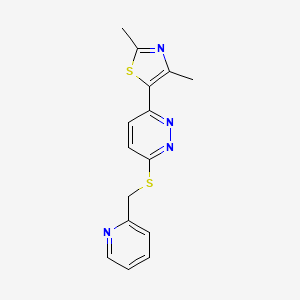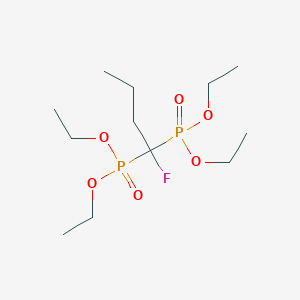
Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) is a chemical compound with the molecular formula C₁₂H₂₇FO₆P₂ and a molecular weight of 348.13 g/mol . This compound is characterized by the presence of a fluorine atom attached to a butane backbone, with two phosphonate groups attached to the same carbon atom. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) can be achieved through different methods. One common synthetic route involves the reaction of tetraethyl fluoromethylenebisphosphonate with an alkyl halide in the presence of a base such as cesium carbonate or sodium hydride . The reaction is typically carried out in a dry solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere. The reaction mixture is then worked up by extraction and purification through column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include alkyl halides, bases like cesium carbonate or sodium hydride, and solvents such as DMF or DMSO . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alkyl halides can lead to the formation of substituted phosphonates .
Applications De Recherche Scientifique
Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) has several scientific research applications. It is used as a flame retardant in the production of bio-based rigid polyurethane foams, enhancing their fire and smoke safety properties . The compound is also employed in the synthesis of other phosphorus-containing compounds, which have applications in various fields such as materials science, medicinal chemistry, and agriculture .
Mécanisme D'action
The mechanism of action of tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) involves its ability to interact with specific molecular targets and pathways. As a flame retardant, it functions by promoting the formation of a char layer on the surface of the material, which acts as a barrier to heat and oxygen, thereby reducing the flammability and smoke production
Comparaison Avec Des Composés Similaires
Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) can be compared with other similar compounds such as tetraethyl fluoromethylenebisphosphonate and tetraethyl (1,5-bis(bis(2-hydroxypropyl)amino)pentane-1,5-diyl)bis(phosphonate) . These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of the fluorine atom in tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) makes it unique and imparts distinct chemical properties that are advantageous in certain applications.
Propriétés
IUPAC Name |
1,1-bis(diethoxyphosphoryl)-1-fluorobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27FO6P2/c1-6-11-12(13,20(14,16-7-2)17-8-3)21(15,18-9-4)19-10-5/h6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVCBBCDPGCSOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(F)(P(=O)(OCC)OCC)P(=O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27FO6P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2380438.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2380441.png)
![N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B2380443.png)


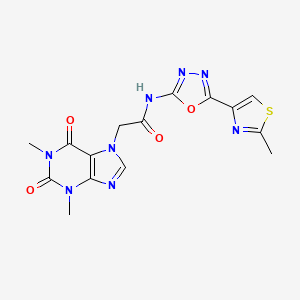
![N'-benzyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide](/img/structure/B2380447.png)
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B2380449.png)
![5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2380450.png)
